molecular formula C10H6BrNO3 B1414189 Methyl 3-bromo-4-cyano-2-formylbenzoate CAS No. 1805104-86-2

Methyl 3-bromo-4-cyano-2-formylbenzoate

Cat. No.: B1414189
CAS No.: 1805104-86-2
M. Wt: 268.06 g/mol
InChI Key: SXWLWJQTRFZDKO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-2-formylbenzoate is a multifunctional aromatic ester featuring bromine (Br), cyano (CN), and formyl (CHO) substituents at positions 3, 4, and 2, respectively, on the benzene ring.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(4-12)9(11)8(7)5-13/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWLWJQTRFZDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The structural and functional differences between Methyl 3-bromo-4-cyano-2-formylbenzoate and analogous esters are critical to their chemical behavior. Below is a comparative analysis based on substituent effects, synthesis, and applications.

Structural and Functional Group Analysis

Compound Name Substituents (Position) Functional Groups Molecular Formula Key References
This compound Br (3), CN (4), CHO (2) Ester, Br, CN, CHO C₁₀H₆BrNO₃ -
Methyl 4-bromo-3-formamidobenzoate Br (4), NHCHO (3) Ester, Br, Formamido C₉H₈BrNO₃
Methyl 4-bromo-2-formylbenzoate Br (4), CHO (2) Ester, Br, CHO C₉H₇BrO₃
Key Observations:

Substituent Positioning: The bromo group in the target compound (position 3) contrasts with its placement at position 4 in analogues . This alters steric and electronic effects during reactions (e.g., electrophilic substitution).

Functional Group Impact: Cyano vs. Formamido: The CN group (target) increases electrophilicity and polarity compared to the formamido (NHCHO) group in Methyl 4-bromo-3-formamidobenzoate . This may reduce solubility in apolar solvents. Formyl Group: The CHO group at position 2 (shared with Methyl 4-bromo-2-formylbenzoate ) facilitates condensation reactions (e.g., forming hydrazones or Schiff bases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-cyano-2-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4-cyano-2-formylbenzoate

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